H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH

Description

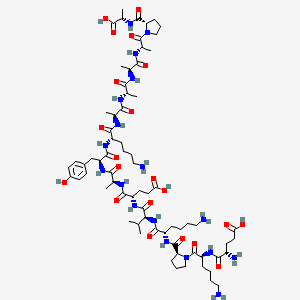

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH is a 15-amino acid synthetic peptide (molecular weight: 1543.78 g/mol) designed to competitively bind to the immunodominant epitope (residues 85–99) of myelin basic protein (MBP) on HLA-DR2. It inhibits IL-2 secretion by MBP-specific T-cell clones, induces Th2 cytokine production in splenocytes, and suppresses experimental autoimmune encephalomyelitis (EAE) in murine models, positioning it as a therapeutic candidate for multiple sclerosis . Its sequence includes charged residues (Glu, Lys) and proline-rich regions, which are critical for its immunomodulatory activity. The peptide is synthesized with high purity (97.7% HPLC) and stored at -20°C to maintain stability .

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H114N18O21/c1-36(2)55(86-63(101)47(18-10-13-31-72)82-66(104)52-21-16-34-88(52)69(107)49(19-11-14-32-73)84-60(98)45(74)26-28-53(90)91)67(105)83-48(27-29-54(92)93)62(100)78-40(6)59(97)85-50(35-43-22-24-44(89)25-23-43)64(102)81-46(17-9-12-30-71)61(99)77-39(5)57(95)75-37(3)56(94)76-38(4)58(96)79-41(7)68(106)87-33-15-20-51(87)65(103)80-42(8)70(108)109/h22-25,36-42,45-52,55,89H,9-21,26-35,71-74H2,1-8H3,(H,75,95)(H,76,94)(H,77,99)(H,78,100)(H,79,96)(H,80,103)(H,81,102)(H,82,104)(H,83,105)(H,84,98)(H,85,97)(H,86,101)(H,90,91)(H,92,93)(H,108,109)/t37-,38-,39-,40-,41-,42-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPUGMTPJIVNC-AYQWIQQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H114N18O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1543.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Selection of Protecting Groups and Amino Acid Derivatives

Fmoc/tBu Strategy for H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most popular form of SPPS and would be ideal for synthesizing this peptide. In this approach, Fmoc serves as the temporary amino-protecting group. For our target peptide, the following protected amino acid derivatives would be employed:

- Fmoc-Ala-OH (for positions 7, 10, 11, 12, 13, and 15)

- Fmoc-Pro-OH (for positions 3 and 14)

- Fmoc-Lys(Boc)-OH (for positions 2, 4, and 9)

- Fmoc-Glu(OtBu)-OH (for positions 1 and 6)

- Fmoc-Val-OH (for position 5)

- Fmoc-Tyr(tBu)-OH (for position 8)

The side chains of lysine, glutamic acid, and tyrosine require orthogonal protection to prevent unwanted side reactions during synthesis. Table 1 shows the typical recovered concentrations of Fmoc-amino acids used in peptide synthesis.

Table 1. Recovery rates of Fmoc-protected amino acids relevant to our target peptide

| Fmoc-AA-OH | Calc. Conc. (10⁻⁴ mol l⁻¹) | Measured Conc. (10⁻⁴ mol l⁻¹) | Recovery [%] |

|---|---|---|---|

| Fmoc-Ala-OH · H₂O | 1.511 | 1.520 | 100.6 |

| Fmoc-Glu(OtBu)-OH · H₂O | 1.517 | 1.513 | 99.7 |

| Fmoc-Lys(Boc)-OH | 1.516 | 1.522 | 100.4 |

| Fmoc-Pro-OH | 1.473 | 1.502 | 102.0 |

| Fmoc-Val-OH | 1.537 | 1.540 | 100.2 |

| Fmoc-Tyr(tBu)-OH | 1.509* | 1.508* | 99.9* |

Detailed SPPS Protocol for this compound

Resin Selection and Loading

The synthesis begins with the selection of an appropriate resin. Wang resin is commonly used for peptides with a free C-terminal carboxylic acid. For our target peptide, preloaded Wang resin with Fmoc-Ala-OH would be optimal.

Synthesis Methodology

Automated SPPS Procedure

- Swell the Fmoc-Ala-Wang resin (0.25 mmol scale) in DMF for 30 minutes.

- Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min).

- Wash with DMF (5 × 1 min).

- Couple the first amino acid (Fmoc-Pro-OH, 1 mmol) using HBTU/HOBt (0.95 mmol) and DIEA (2 mmol) in DMF for 30 minutes.

- Wash with DMF (5 × 1 min).

- Repeat steps 2-5 for each amino acid in the sequence, proceeding C→N in reverse order: Ala-Ala-Ala-Ala-Lys(Boc)-Tyr(tBu)-Ala-Glu(OtBu)-Val-Lys(Boc)-Pro-Lys(Boc)-Glu(OtBu).

- After coupling the final amino acid, remove the Fmoc group and wash thoroughly.

Coupling Efficiency Considerations

Certain amino acids in our target peptide require special attention during coupling. Table 2 presents N-acylation yields for different amino acids under standard coupling conditions.

Table 2. N-acylation yields for amino acids in the target peptide sequence

| Amino Acid | Product | Number of Couplings | Yield [%] |

|---|---|---|---|

| Gly* | - | 1 | 97 |

| Ala | 5c | 1 | 90 |

| Glu(OtBu) | 5d | 1 | 89 |

| Lys(Boc) | 5p | 1 | 45 |

| Pro | 5r | 1 | 19 |

| Val | 5s | 1 | 16 |

| Val | 5s | 5 | 65 |

| Val | 5s | 1** | 92 |

| Tyr(tBu) | 5n | 1 | 58 |

For reference, as Gly is not in our peptide

*Coupling performed at 70°C

Based on this data, special consideration should be given to proline, valine, and lysine residues in our sequence. For valine and proline, multiple coupling cycles or microwave-assisted coupling is recommended to achieve optimal yields. For lysine residues, increased equivalents and/or longer coupling times may be necessary.

Cleavage and Deprotection

After completing the synthesis, the peptide must be cleaved from the resin with simultaneous removal of side-chain protecting groups. A typical cleavage cocktail consists of:

- Trifluoroacetic acid (TFA): 95%

- Triisopropylsilane (TIPS): 2.5%

- Water: 2.5%

The cleavage process is performed at room temperature for 2-3 hours. TIPS serves as a scavenger for carbocations formed during the cleavage process.

Purification and Analysis of this compound

Precipitation and Crude Isolation

After cleavage, the peptide solution is filtered to remove the resin. The filtrate is concentrated under reduced pressure, and the peptide is precipitated by adding cold diethyl ether. The precipitate is collected by centrifugation, washed several times with cold ether, and dried under vacuum.

HPLC Purification

The crude peptide is purified by semi-preparative reversed-phase HPLC. A typical purification protocol would employ:

- Column: C18 semi-preparative (10 × 250 mm)

- Mobile phase A: 0.1% TFA in water

- Mobile phase B: 0.1% TFA in acetonitrile

- Gradient: 5-50% B over 45 minutes

- Flow rate: 3-5 mL/min

- Detection: UV at 220 nm and 280 nm

Fractions containing the target peptide are collected, analyzed for purity, and lyophilized.

Analytical Characterization

HPLC Analysis

Analytical HPLC is used to assess the purity of the final product. The expected purity should be >95% for biological applications, with a retention time consistent with the peptide's hydrophobic character.

Mass Spectrometry

Mass spectrometry is essential for confirming the identity of the synthesized peptide. For this compound, the expected molecular formula is C70H114N18O21 with a molecular weight of 1543.78 Da.

Amino Acid Analysis

Amino acid analysis can be performed to confirm the composition of the peptide. For a 15-mer peptide like ours, hydrolysis in 6N HCl at 110°C for 24 hours followed by HPLC analysis would verify the presence of the expected amino acids in the correct ratios.

Challenges and Optimization Strategies

Difficult Coupling Steps

Several amino acids in our sequence may present coupling challenges:

Proline residues (positions 3 and 14): As shown in Table 2, Pro has a relatively low coupling efficiency (19%) under standard conditions. Double or triple couplings are recommended, possibly with more potent coupling agents like HATU instead of HBTU.

Valine residue (position 5): Val also shows poor coupling efficiency (16%) under standard conditions. Five consecutive couplings can improve this to 65%, while microwave-assisted coupling at 70°C can dramatically improve efficiency to 92%.

Lysine residues (positions 2, 4, and 9): With a moderate coupling efficiency of 45%, Lys(Boc) may require extended coupling times or stronger activation.

TFA Removal Considerations

As noted in the product description, TFA residues can significantly impact peptides due to their role in the synthesis process. TFA is essential for protonation of peptides but can cause unpredictable fluctuations in experimental data. At nanomolar (nM) levels, TFA can influence cell experiments, hindering cell growth at concentrations as low as 10 nM. Optional TFA removal services are available and should be considered for biological applications of this peptide.

Analyse Des Réactions Chimiques

Types of Reactions

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction can break disulfide bonds, altering the peptide’s structure.

Applications De Recherche Scientifique

Immunological Applications

1.1 Autoimmune Disease Research

- The peptide H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH competes with the MBP (85-99) epitope, which is a major candidate autoantigen in multiple sclerosis. This competitive binding can help elucidate mechanisms of immune tolerance and the pathogenesis of autoimmune responses in MS patients .

1.2 Vaccine Development

- Due to its immunogenic properties, this peptide can be utilized in the development of therapeutic vaccines aimed at modulating immune responses in autoimmune disorders. By inducing tolerance or altering the immune response towards MBP, it may contribute to novel treatment strategies for MS .

Neurobiological Research

2.1 Neuroprotection Studies

- Research indicates that peptides resembling MBP can influence neuronal survival and regeneration. This compound may be investigated for its neuroprotective effects, particularly in models of demyelination where MBP plays a critical role .

2.2 Mechanistic Studies on Myelination

- Understanding how this peptide interacts with neuronal cells can provide insights into myelination processes. This is crucial for developing therapies aimed at enhancing remyelination in demyelinating diseases .

Biochemical Characterization

3.1 Structural Analysis

- The molecular structure of this compound reveals a complex arrangement of amino acids that contributes to its biological activity. Its molecular formula is with a molecular weight of 1543.78 g/mol .

3.2 Purity and Synthesis

- The peptide exhibits a high purity level (97.7% as determined by HPLC), which is essential for reproducible experimental results in research applications . Its synthesis typically involves solid-phase peptide synthesis techniques, ensuring the precise assembly of amino acids.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing cellular pathways and biological processes. The exact mechanism depends on the context of its application, such as its role in signaling pathways or as a therapeutic agent.

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Related Peptides

Structural and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Mechanistic and Application Comparisons

Immunomodulatory Peptides

- Target Peptide: Competes with MBP (85–99) for HLA-DR2 binding, shifting T-cell responses from pro-inflammatory (Th1) to anti-inflammatory (Th2) pathways. This specificity is attributed to its sequence alignment with MBP’s immunodominant epitope .

- Contrast with H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: A 22-mer peptide with undefined immunomodulatory roles but structural complexity due to multiple charged residues (Asp, Glu, Lys).

Antioxidant and Hepatoprotective Peptides

- AKRA (Ala-Lys-Arg-Ala) : A short tetrapeptide with demonstrated efficacy in reducing oxidative stress in alcohol-induced liver injury. It upregulates Nrf2-mediated antioxidant pathways and enhances autophagy (via LC3-II/P62 modulation), unlike the target peptide’s immune-focused mechanism. AKRA’s smaller size may improve bioavailability but limits receptor specificity .

Thrombolytic Peptides

- H-Pro-Ala-Lys-OH and Derivatives: Metabolites of H-Ala-Arg-Pro-Ala-Lys-OH exhibit weak thrombolytic activity. However, C-terminal modification with β-carboline (a heterocyclic amine) significantly enhances clot dissolution, achieving ~80% lysis in vitro.

Activité Biologique

H-Glu-Lys-Pro-Lys-Val-Glu-Ala-Tyr-Lys-Ala-Ala-Ala-Ala-Pro-Ala-OH, a synthetic peptide, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C₇₀H₁₁₄N₁₈O₂₁

- Molecular Weight : 1543.78 g/mol

- Length : 15 amino acids

- Purity : 97.7% (HPLC)

- Source : Synthetic .

Antihypertensive Effects

Research indicates that peptides similar in structure to this compound exhibit significant antihypertensive properties. For example, marine-derived peptides have shown potent ACE-inhibitory activity, which is critical for regulating blood pressure . The presence of specific amino acids at the N-terminus enhances these inhibitory effects, suggesting that the structural configuration of this compound could similarly influence blood pressure regulation.

Antioxidant Activity

Peptides derived from various sources have demonstrated antioxidant properties. Bioactive peptides can scavenge free radicals and reduce oxidative stress, which is associated with numerous chronic diseases. The specific sequence of this compound may contribute to its potential as an antioxidant agent .

Case Studies

- Anticancer Activity : A study explored the anticancer effects of a peptide hydrolysate derived from tuna protein, which included sequences similar to this compound. This hydrolysate exhibited significant inhibition of tumor growth in sarcoma S180 cells when combined with 5-fluorouracil (5-FU), suggesting that peptide sequences can enhance the efficacy of conventional chemotherapy agents .

- Immunomodulatory Effects : Another study highlighted that bioactive peptides can modulate immune responses. Peptides with similar structural characteristics to this compound were shown to enhance the proliferation of lymphocytes, indicating potential applications in immunotherapy .

Data Table: Biological Activities of Related Peptides

| Peptide Sequence | Biological Activity | Reference |

|---|---|---|

| Gly-Met-Asp-Val-Ile | Anticancer | Zhao et al., 2024 |

| Val-Met-Ala-Pro-Gly | Antihypertensive | MDPI Review, 2024 |

| Ile-Cys-Tyr | Antioxidant | ChemicalBook |

| H-Glu-Lys-Pro-Lys-Val-Glu... (this) | Potentially Antihypertensive | Current Study |

Q & A

Q. How should researchers address discrepancies in stability data between accelerated (e.g., high-temperature) and real-time degradation studies?

- Methodological Answer : Apply the Arrhenius equation to model degradation kinetics, but validate with real-time data at physiological temperatures (37°C). Use mass spectrometry to identify degradation pathways (e.g., deamidation, oxidation) and adjust storage conditions (e.g., lyophilization under argon) accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.